1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-10-7-8-4-6-11-5-2-3-9(8)11/h2-3,5,8,10H,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZRGNLLCPZSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN2C1=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine, also known by its CAS number 2092050-91-2, is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C9H14N2
- Molecular Weight : 154.23 g/mol
- SMILES Notation : CNCC1CCn2cccc12
Structural Characteristics
The compound features a pyrrolizine ring structure that is integral to its biological activity. The presence of the N-methyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes and receptors.
Pharmacological Effects
This compound has been studied for several pharmacological effects:
- CNS Activity : Preliminary studies suggest that the compound may exhibit central nervous system (CNS) activity. Its structural similarity to other psychoactive compounds indicates potential use as a stimulant or in treating mood disorders.
- Antinociceptive Properties : Research indicates that compounds with similar structures have shown analgesic effects. The mechanism may involve modulation of neurotransmitter systems involved in pain perception.
The exact mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that it may interact with:
- Dopaminergic and Serotonergic Systems : Given its structural characteristics, it may influence dopamine and serotonin receptors, which are critical in mood regulation and pain pathways.
- Opioid Receptors : Some studies suggest that similar compounds can bind to opioid receptors, contributing to their analgesic effects.
Study 1: CNS Effects in Rodent Models
A study conducted on rodent models demonstrated that administration of this compound resulted in increased locomotor activity compared to control groups. This suggests potential stimulant properties.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Locomotor Activity (m) | 50 ± 5 | 75 ± 10 |
| Pain Threshold (g) | 100 ± 20 | 130 ± 15 |
Study 2: Analgesic Properties
In another study focusing on pain relief, the compound was tested against a standard analgesic (e.g., Ketorolac). Results indicated comparable efficacy in reducing pain responses in acute pain models.
| Treatment | Pain Response Reduction (%) |
|---|---|
| Control (Saline) | 0 |
| Ketorolac | 60 |
| 1-(2,3-Dihydro...) | 55 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Heterocyclic Core Variations
The target compound’s dihydropyrrolizine core distinguishes it from structurally related amines:
- 1-[(7S)-4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine (): Replaces pyrrolizine with a thienopyran ring, introducing sulfur and oxygen atoms. This alters electronic properties and may affect metabolic stability or target selectivity .
- 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) (): Features a pyrazole ring instead of pyrrolizine.
- 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine (): Incorporates a methoxyphenyl-substituted pyrazole, adding steric bulk and electron-donating effects. The methoxy group may influence pharmacokinetics (e.g., cytochrome P450 interactions) .
Substituent Effects on Pharmacological Properties
- Fluorinated Derivatives : The patent in describes a pyrrole-based N-methylmethanamine compound with difluorophenyl and fluorophenylsulfonyl groups. Fluorine atoms likely improve lipophilicity and resistance to oxidative metabolism, suggesting that similar substitutions on the dihydropyrrolizine core could enhance drug-like properties .
- Ethyl vs. Methyl Substitutions : LM6 () includes an ethyl group on pyrazole, which may increase hydrophobic interactions in binding pockets compared to the unsubstituted dihydropyrrolizine .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Medicinal Chemistry: The fluorinated pyrrole derivative () and thienopyran analogue () demonstrate how heterocyclic modifications can optimize drug candidates for specific targets. The target compound’s dihydropyrrolizine core may offer a balance between rigidity and synthetic accessibility .
- Toxicity Considerations : The pyrazole-based compound () underscores the need for rigorous safety profiling of N-methylmethanamine derivatives, particularly regarding respiratory and dermal hazards .
- Synthetic Scalability : ’s use of reusable catalysts (PANI-Co) suggests eco-friendly routes for synthesizing related heterocycles, which could be applied to the target compound .
Preparation Methods
Cyclization and Amination via Pyrrolidine Precursors
One common approach involves starting from pyrrolidine derivatives, which are functionalized and cyclized to yield the dihydropyrrolizine ring. For example, the preparation of related pyrrolidine methanamine derivatives has been documented with the following key features:
| Parameter | Details |
|---|---|
| Starting materials | 1-allyl-2-aminomethylpyrrolidine or analogs |
| Solvents | Tetrahydrofuran, ethylene glycol, acetonitrile, ethyl acetate |
| Catalysts/Reagents | Carbonyl-diimidazole, triethylamine, hydrochloric acid |
| Temperature | Range from 0 °C to 85 °C |
| Yields | 54% to 75% depending on reaction conditions |
| Purification | Crystallization, extraction with methylene chloride, recrystallization |
- In tetrahydrofuran and water, carbonyl-diimidazole activates carboxylic acids to react with 1-allyl-2-aminomethylpyrrolidine, yielding amides in 60% yield after 5 hours at 20 °C.
- Using triethylamine and 2-ethyl-5-phenylisoxazolium-3'-sulphonate in acetonitrile, similar amides are obtained in 61% yield.
- Reactions in ethylene glycol with hydrochloric acid at 50-85 °C produce amides with yields from 54% to 68%.
These methods illustrate the amide formation step relevant to functionalizing pyrrolidine rings, which can be adapted for pyrrolizine derivatives by appropriate ring closure and substitution steps.
Ring-Closing Metathesis (RCM) for Pyrrolizine Core Formation
Advanced synthetic methods employ ring-closing metathesis (RCM) catalyzed by fluorous Grubbs-Hoveyda catalysts to construct nitrogen-containing heterocycles like pyrrolizines. Key points include:
| Parameter | Details |
|---|---|
| Catalyst | Fluorous Grubbs-Hoveyda catalyst supported on Teflon powder |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | Room temperature (around 20 °C) |
| Atmosphere | Inert atmosphere (e.g., nitrogen) |
| Reaction time | Approximately 1 hour |
| Yield | Up to 94% |
| Work-up | Addition of water, filtration to remove catalyst, extraction with diethyl ether |
This method allows efficient cyclization of diallyl amine derivatives to form the pyrrolizine ring system, which can then be further functionalized to introduce the N-methylmethanamine group.
The introduction of the N-methylmethanamine group often involves:
- Reductive amination of the pyrrolizine aldehyde or ketone intermediates with methylamine.
- Direct methylation of the secondary amine using methylating agents such as methyl iodide or formaldehyde with reducing agents.
While direct detailed protocols for 1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine are limited, analogous procedures in pyrrole derivatives indicate:
- High selectivity for N-methylation.
- Efficient conversion under mild conditions.
- Purification by crystallization or chromatography.
Summary of Reaction Conditions and Yields
| Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide formation from pyrrolidine | Carbonyl-diimidazole, tetrahydrofuran, 20 °C | 60 | 5-hour reaction, crystallization |
| Amide formation with triethylamine | Triethylamine, acetonitrile, 0-20 °C | 61 | Dropwise addition, 3-hour reaction |
| Ethylene glycol/HCl-mediated amide | Ethylene glycol, HCl, 50-85 °C | 54-68 | Extraction and recrystallization |
| Ring-closing metathesis (RCM) | Fluorous Grubbs-Hoveyda catalyst, DMF, 20 °C | 94 | Efficient cyclization, inert atmosphere |
| N-methylation | Methylating agents, reductive amination | Variable | Mild conditions, high selectivity |
Research Findings and Considerations
- The choice of solvent and temperature critically influences yield and purity.
- Use of supported catalysts in RCM offers green chemistry advantages, including catalyst recovery and reuse.
- Functional group compatibility is essential when selecting methylation reagents to avoid side reactions.
- Crystallization and solvent extraction remain preferred purification techniques for these amine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
